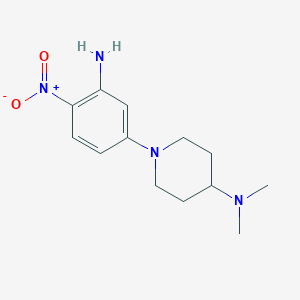
1-(3-amino-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine
Cat. No. B8529586
M. Wt: 264.32 g/mol
InChI Key: DIHXRUZRQOFKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08598217B2
Procedure details


To 5-chloro-2-nitroaniline (16.9 mmol) in DMF (56 mL) was added 4-(dimethylamino)piperidine (18.5 mmol) and K2CO3 (18.5 mmol). The reaction was stirred at 140° C. overnight after which another further 9.2 mmol of the amine was added. Stirring at 140° C. was continued for a further 5 hours. The mixture was allowed to cool and then the precipitate was collected by filtration. The precipitate was washed with EtOAc and then the combined filtrates were evaporated to dryness. The residue suspended in water and the resulting precipitate collected by filtration. The product was washed with water and then dried to give a [1-(3-amino-4-nitro-phenyl)-piperidin-4-yl]-dimethyl-amine as a brown/orange solid (3.9 g).




[Compound]
Name
amine
Quantity
9.2 mmol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([CH:8]=1)[NH2:7].[CH3:12][N:13]([CH3:20])[CH:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[NH2:7][C:6]1[CH:8]=[C:2]([N:17]2[CH2:18][CH2:19][CH:14]([N:13]([CH3:20])[CH3:12])[CH2:15][CH2:16]2)[CH:3]=[CH:4][C:5]=1[N+:9]([O-:11])=[O:10] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.9 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC(=C(N)C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
18.5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1CCNCC1)C
|
|
Name
|
|
|
Quantity
|
18.5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
56 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
[Compound]
|
Name
|
amine
|
|
Quantity
|
9.2 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring at 140° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The precipitate was washed with EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined filtrates were evaporated to dryness
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting precipitate collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The product was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C=CC1[N+](=O)[O-])N1CCC(CC1)N(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
